VCP746
Description
Significance of G Protein-Coupled Receptors (GPCRs) in Contemporary Pharmacology
G Protein-Coupled Receptors (GPCRs) constitute the largest family of cell surface proteins and are considered highly significant targets in contemporary pharmacology. pnas.org They play critical roles in signal transduction, mediating cellular responses to a vast array of extracellular stimuli, including hormones, neurotransmitters, and local mediators like adenosine (B11128). frontiersin.orgmdpi.comnih.gov Approximately one-third of currently approved drugs exert their therapeutic effects by modulating GPCR activity, highlighting their importance in treating a wide range of diseases, including inflammatory disorders, metabolic imbalances, cardiac disorders, and neurological conditions. frontiersin.orgmdpi.comnih.govfrontiersin.org Their strategic location spanning the cell membrane allows them direct access to circulating drugs, simplifying certain aspects of drug development. nih.gov
Overview of Adenosine Receptors (ARs): Subtypes, Distribution, and Physiological Roles
Adenosine receptors (ARs) are a family of GPCRs activated by the endogenous nucleoside adenosine. frontiersin.orgpatsnap.commdpi.com There are four known subtypes: A₁, A₂A, A₂B, and A₃ receptors. frontiersin.orgpatsnap.come-century.us These receptors are widely distributed throughout the body in nearly all tissues and organs, including the brain, heart, lungs, liver, and kidneys, indicating their involvement in a broad spectrum of physiological functions. frontiersin.orgpatsnap.come-century.usnih.gov
Each AR subtype exhibits distinct tissue distribution and couples to different intracellular signaling pathways, leading to diverse physiological outcomes. frontiersin.orgpatsnap.comaccscience.com A₁ and A₃ receptors typically couple to Gᵢ/G₀ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. frontiersin.orgmdpi.comaccscience.com A₁ receptors are predominantly found in the central nervous system and heart and are associated with effects like sedation, neuroprotection, and cardioprotection. frontiersin.orgpatsnap.come-century.us A₃ receptors are also found in the brain, heart, and immune cells, and their activation can have anti-inflammatory and cytoprotective effects. patsnap.com
In contrast, A₂A and A₂B receptors primarily couple to Gₛ proteins, stimulating adenylyl cyclase and increasing intracellular cAMP levels. frontiersin.orgmdpi.comaccscience.com A₂A receptors are mainly located in the brain (particularly the striatum) and blood vessels, promoting vasodilation, anti-inflammatory effects, and modulation of neurotransmitter release. frontiersin.orgpatsnap.come-century.usebi.ac.uk A₂B receptors are less abundant but are involved in immune responses and inflammation. patsnap.come-century.us The widespread distribution and varied signaling pathways of ARs make them attractive therapeutic targets, but also present challenges in achieving selective modulation for specific conditions without causing unwanted side effects. nih.govnih.gov
Evolution of Ligand Design Paradigms: From Orthosteric Modulation to Bitopic Ligands and Functional Selectivity
Historically, drug discovery for GPCRs primarily focused on targeting the orthosteric binding site, the site where the endogenous ligand binds. pnas.orgfrontiersin.orgnih.gov This approach, while successful, often faced limitations due to the high homology of orthosteric sites across related receptor subtypes, which can lead to off-target effects. mdpi.com
The understanding of GPCRs has evolved, revealing their dynamic nature and the existence of allosteric binding sites, which are topographically distinct from the orthosteric site. pnas.orgfrontiersin.orgmdpi.com Allosteric modulators bind to these sites and can influence the binding and/or efficacy of orthosteric ligands. frontiersin.orgmdpi.comacs.org This discovery opened new avenues for achieving greater receptor subtype selectivity and fine-tuning receptor responses. mdpi.comacs.org
A further evolution in ligand design is the concept of bitopic (or dualsteric) ligands. frontiersin.orgmdpi.comacs.org These are hybrid molecules that are designed to simultaneously interact with both the orthosteric and an allosteric binding site on the same receptor. pnas.orgfrontiersin.orgmdpi.com By bridging these two sites, bitopic ligands can induce unique receptor conformations and signaling profiles that differ from those elicited by ligands binding to only one site. pnas.orgfrontiersin.orgmdpi.com
This leads to the concept of functional selectivity, also known as biased agonism or stimulus trafficking. pnas.orgfrontiersin.orgmdpi.comnih.gov Biased agonists preferentially activate certain intracellular signaling pathways coupled to a receptor while sparing others. pnas.orgfrontiersin.orgmdpi.compnas.org This ability to selectively engage specific downstream effectors holds significant therapeutic potential, as it may allow for the separation of desired therapeutic effects mediated by one pathway from undesirable side effects mediated by another, even when both are linked to the same receptor. pnas.orgmdpi.compnas.org The rational design of bitopic ligands is seen as a promising strategy to achieve such fine-tuned GPCR modulation and potentially improve therapeutic outcomes. mdpi.comnih.gov
Positioning of VCP746 as a Pioneering Bitopic and Biased Agonist in Adenosine Receptor Research
VCP746 is a rationally designed chemical compound that has been positioned as a pioneering bitopic and biased agonist in adenosine receptor research. pnas.orgpnas.orgmonash.edu It was specifically developed as a novel A₁ adenosine receptor (A₁AR) ligand to engender biased signaling at this receptor subtype. pnas.orgpnas.org VCP746 is a hybrid molecule, comprising an adenosine moiety (targeting the orthosteric site) linked to an A₁AR allosteric modulator moiety. pnas.orgmonash.edumedkoo.com This structure allows it to engage with the A₁AR in a bitopic manner, simultaneously interacting with both the orthosteric and an allosteric site. pnas.orgpnas.org
The design of VCP746 was driven by the challenge of developing A₁AR agonists for cardioprotection, as previous attempts were limited by on-target adverse effects such as bradycardia (slow heart rate) mediated by the same receptor. pnas.orgpnas.org The hypothesis behind VCP746 was that a bitopic mode of engagement would result in unique receptor conformations that could selectively activate desirable cardioprotective pathways while avoiding those responsible for bradycardia. pnas.org
Research findings have validated that VCP746 interacts with the A₁AR consistent with a bitopic mechanism and displays biased agonism relative to prototypical orthosteric A₁AR ligands. pnas.orgpnas.org Specifically, VCP746 has been shown to be biased towards the cAMP pathway compared to ERK1/2 phosphorylation when assayed in recombinant cell lines. pnas.org This distinct signaling profile suggests that VCP746 can induce a different conformation of the A₁AR compared to orthosteric agonists. pnas.org
Furthermore, studies have demonstrated the physiological relevance of VCP746's unique pharmacology. pnas.orgpnas.org VCP746 has been shown to protect against ischemic insult in native A₁AR-expressing cardiomyoblasts and cardiomyocytes without affecting rat atrial heart rate, providing proof of concept that bitopic ligands can be designed as biased agonists to promote on-target efficacy without on-target side effects. pnas.orgpnas.orgmonash.edu While initially designed as an A₁AR-biased agonist, subsequent studies also identified VCP746 as a potent, unbiased agonist at the A₂B receptor, stimulating both Gs- and Gq-mediated signaling. nih.govfrontiersin.org This highlights the complex pharmacology that can arise from bitopic ligand design and their potential as valuable pharmacological tools. nih.gov
VCP746's development and characterization represent a significant step in the evolution of ligand design paradigms, demonstrating the potential of rationally designed bitopic and biased agonists to achieve improved therapeutic profiles by selectively modulating GPCR signaling pathways. pnas.orgpnas.org
Here is a table summarizing some key pharmacological data for VCP746 at the A₁AR:
| Compound | Target Receptor | Binding Affinity (Kᵢ) | Potency (EC₅₀, GTPγS binding) | Bias vs. ERK1/2 Phosphorylation (relative to orthosteric agonists) | Physiological Effect (Cardiovascular) |
| Adenosine | hA₁AR | 2.95 μM | 93.3 nM | Preferential coupling to ERK1/2 pnas.org | Bradycardia (for prototypical agonists) pnas.orgpnas.org |
| VCP171 | hA₁AR (allosteric) | 1.55 μM | 977 nM | Low efficacy pnas.org | Not specified as primary effect |
| VCP746 | hA₁AR | 58.9 nM | 0.89 nM | Biased to cAMP pathway pnas.org | Cardioprotection without bradycardia pnas.orgpnas.orgmonash.edu |
Note: Data is primarily from studies in hA₁AR-expressing CHO cells and native rat cardiac cells. pnas.orgpnas.org
VCP746 has also been characterized at other adenosine receptor subtypes:
| Compound | Target Receptor | Activity | Bias Profile (relative to prototypical agonists) | Primary Signaling Pathways Stimulated |
| VCP746 | hA₂BR | High affinity, high potency agonist nih.gov | Apparent lack of system bias nih.gov | Gs- and Gq-mediated nih.gov |
| VCP746 | hA₂AR | Weak activity biologists.com | Not specified | Not specified |
| VCP746 | hA₃R | Minimal activity biologists.com, low affinity antagonist frontiersin.org | Not specified | Agonist activity in pERK1/2, antagonist for calcium mobilization and pERK1/2 frontiersin.org |
Properties
CAS No. |
1582751-84-5 |
|---|---|
Molecular Formula |
C35H36F3N7O6S |
Molecular Weight |
739.7712 |
IUPAC Name |
5-amino-4-benzoyl-N-(6-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)hexyl)-3-(3-(trifluoromethyl)phenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C35H36F3N7O6S/c36-35(37,38)21-12-8-11-20(15-21)23-24(26(47)19-9-4-3-5-10-19)30(39)52-29(23)33(50)41-14-7-2-1-6-13-40-31-25-32(43-17-42-31)45(18-44-25)34-28(49)27(48)22(16-46)51-34/h3-5,8-12,15,17-18,22,27-28,34,46,48-49H,1-2,6-7,13-14,16,39H2,(H,41,50)(H,40,42,43)/t22-,27-,28-,34-/m1/s1 |
InChI Key |
BXNCSGUIWDCTBJ-QQLQPOFESA-N |
SMILES |
O=C(C1=C(C2=CC=CC(C(F)(F)F)=C2)C(C(C3=CC=CC=C3)=O)=C(N)S1)NCCCCCCNC4=C5N=CN([C@@H]6O[C@H](CO)[C@@H](O)[C@H]6O)C5=NC=N4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VCP-746; VCP 746; VCP746; |
Origin of Product |
United States |
Chemical Biology and Rational Design of Vcp746
Conceptual Framework for the Design of Hybrid Orthosteric-Allosteric Ligands
The design of hybrid orthosteric-allosteric ligands, also known as bitopic or dualsteric ligands, is a strategy that merges the characteristics of ligands targeting different binding sites on a receptor. nih.govnih.govnih.govnih.govmdpi.comannualreviews.org The conceptual framework involves linking an orthosteric pharmacophore (the part of the molecule that binds to the orthosteric site) and an allosteric pharmacophore (the part that binds to an allosteric site) via a chemical linker. nih.govnih.govmonash.edumdpi.com This approach is an extension of the bivalent ligand concept and aims to achieve enhanced affinity, selectivity, and potentially biased signaling compared to ligands that bind to only one site. nih.govnih.govannualreviews.org The orthosteric interaction typically provides high affinity and can activate or inhibit the receptor, while the allosteric interaction can modulate the affinity and/or efficacy of the orthosteric ligand and influence which intracellular signaling pathways are activated. mdpi.com
Synthetic Methodologies for VCP746 and Related Chemical Entities
VCP746 is a synthetic molecule. It was synthesized by attaching the N6 position of adenosine (B11128) (the orthosteric moiety) to the five position of the thiophene (B33073) ring of VCP171 (the allosteric modulator) through a 4-benzamidoalkyl linker. pnas.orgnih.gov A series of hybrid ligands with linkers of varying lengths (from 2 to 12 carbon atoms) were generated during the design process to investigate the impact of linker length on receptor interaction. pnas.org The detailed synthesis of VCP746 and related hybrid ligands has been described in research publications. pnas.orgnih.gov VCP746 has been reported to be synthesized by SYNthesis Pty. (Melbourne, Australia). frontiersin.org
Structure-Activity Relationship (SAR) and Structure-Function Relationship (SFR) Investigations of VCP746
SAR and SFR studies of VCP746 and its analogs have been crucial in understanding how its structural components contribute to its binding affinity, efficacy, and biased signaling profile at adenosine receptors, particularly the A1AR. pnas.orgmonash.edunih.gov These investigations involve systematically modifying different parts of the molecule and assessing the resulting changes in pharmacological activity. pnas.orgnih.gov
Elucidation of the Pharmacophoric Contribution of the Adenosine Moiety
The adenosine moiety in VCP746 serves as the orthosteric pharmacophore, designed to interact with the conserved orthosteric binding site of adenosine receptors. pnas.orgpnas.orgnih.govmonash.edu Studies, including supervised molecular dynamics simulations, suggest that the adenosine component plays a particularly important role in the binding of VCP746 to the A1AR, occupying the orthosteric site. mdpi.comsemanticscholar.orgresearchgate.net Modifications to the orthosteric pharmacophore, such as at the 2- or 5'-positions of adenosine, have been shown to result in a significant loss of the biased signaling profile observed with VCP746. researchgate.net
Analysis of the Role of the Allosteric Thiophene Pharmacophore (VCP171)
VCP171, a 2-amino-3-benzoylthiophene derivative, functions as the allosteric pharmacophore in VCP746. pnas.orgpnas.orgnih.govmonash.edunih.gov It is known to be a positive allosteric modulator (PAM) of the A1AR, capable of enhancing agonist binding affinity and stabilizing the receptor's active conformation. When linked to adenosine in VCP746, VCP171 contributes significantly to the hybrid ligand's increased affinity for the A1AR compared to either constituent molecule alone. pnas.orgpnas.orgnih.gov The thiophene scaffold and specifically the trifluoromethylphenyl substituent on the thiophene ring of VCP171 appear to be crucial for conferring the biased signaling effect observed with VCP746, particularly the bias away from calcium mobilization. mdpi.comresearchgate.netacs.org Molecular simulations suggest that the allosteric part of VCP746, derived from VCP171, explores the extracellular vestibule of the receptor and interacts with residues in the extracellular loops (ECL2) and transmembrane domains. nih.govmdpi.comsemanticscholar.orgresearchgate.net
Impact of Linker Composition and Length on Receptor Recognition and Signaling Bias
The linker connecting the adenosine and VCP171 moieties is a critical determinant of VCP746's pharmacological properties, influencing its ability to bridge the orthosteric and allosteric sites simultaneously. pnas.orgnih.govnih.govmonash.edunih.gov In VCP746, the linker is a 6-carbon 4-benzamidohexyl linker, tethering the N6 of adenosine to the five position of the thiophene ring of VCP171. pnas.orgmonash.edu
SAR studies involving a series of hybrid ligands with linkers ranging from 2 to 12 carbon atoms demonstrated a bell-shaped relationship between linker length and affinity for the A1AR, with the 6-carbon linker in VCP746 yielding the highest affinity. pnas.orgpnas.org This suggests an optimal distance and flexibility are required for the orthosteric and allosteric pharmacophores to engage their respective binding sites concurrently. pnas.orgnih.gov
Further investigations into linker composition and length have revealed that the linker is tolerant of certain modifications, including added rigidity. nih.gov However, subtle changes in linker length can significantly impact biased signaling. researchgate.net For instance, increasing the linker length by one carbon atom in VCP746 analogs resulted in an approximately 10-fold increase in bias away from calcium mobilization, while reducing the length by one carbon trended towards a reduction in bias. researchgate.net This highlights the fine-tuning required in linker design to achieve desired signaling profiles. The linker has been captured in molecular simulations inserting between specific residues in the ECL2 and transmembrane helices of the A1AR, further emphasizing its role in receptor engagement. mdpi.comresearchgate.net
Molecular and Receptor Level Pharmacodynamics of Vcp746
Quantitative Profiling of Adenosine (B11128) Receptor Subtype Affinity and Selectivity
Studies have quantitatively profiled the affinity and selectivity of VCP746 across the adenosine receptor subtypes, revealing a distinct pattern of interaction.
VCP746 was initially designed as a ligand for the adenosine A1 receptor (A1AR) . Its interaction with the A1AR has been characterized through both binding and functional assays. Research indicates that VCP746 acts as an agonist at the A1AR. . Notably, VCP746 exhibits biased agonism at the A1AR, demonstrating a preference for activating certain downstream signaling pathways over others dchas.orgebi.ac.uk. Specifically, it has been shown to be significantly biased away from calcium mobilization compared to pathways such as ERK1/2 phosphorylation, Akt phosphorylation, and inhibition of cAMP accumulation dchas.orgebi.ac.uk. This biased signaling profile at the A1AR is hypothesized to contribute to its observed cytoprotective effects in cardiac cells without inducing the typical A1AR-mediated side effect of bradycardia ebi.ac.uknih.gov.
Functional interaction studies with known A1AR antagonists, such as DPCPX, have provided further insight into VCP746's binding mode at this receptor . These studies support a mechanism consistent with bitopic receptor engagement, where VCP746 simultaneously interacts with both the orthosteric and an allosteric site on the A1AR .
Quantitative profiling has indicated that VCP746 demonstrates weak activity at the adenosine A2A receptor (A2AAR) dchas.orgabclonal.com. Compared to other adenosine receptor subtypes, the potency of VCP746 at the A2AAR is considerably lower dchas.orgabclonal.com.
In contrast to its weak activity at the A2AAR, VCP746 has been identified as a high affinity and high potency agonist at the adenosine A2B receptor (A2BAR) dchas.orgabclonal.comuniprot.orggenecards.org. Studies have rigorously characterized the binding and functional properties of VCP746 at the human A2BAR expressed in heterologous systems genecards.org. VCP746 effectively stimulates both Gs- and Gq-mediated signal transduction pathways downstream of the A2BAR genecards.org. Unlike its biased activity at the A1AR, VCP746 shows an apparent lack of system bias at the A2BAR relative to prototypical A2BAR agonists genecards.org.
The potent agonist activity of VCP746 at the A2BAR is suggested to contribute to some of its observed physiological effects, such as increases in heart rate and vascular conductance, which were found not to be mediated by A1AR activation nih.govuniprot.org. Furthermore, VCP746 has demonstrated anti-fibrotic effects in cardiac and renal-derived cells, and this signaling has been shown to be selectively reversed by an A2BAR antagonist, indicating that these effects are mediated via A2BAR activation drugbank.com. The distinct agonist profile of VCP746 at the A2BAR may be a result of an atypical binding mode consistent with a bivalent mechanism of receptor interaction genecards.org.
Based on the available research, a summary of VCP746's affinity and activity across adenosine receptor subtypes can be presented (illustrative data based on search findings):
| Adenosine Receptor Subtype | Affinity / Potency | Functional Activity | Key Findings |
| A1AR | High affinity (designed target) | Agonist, Biased Agonism (away from Ca2+ mobilization) dchas.orgebi.ac.uk | Cardioprotection without bradycardia attributed to bias ebi.ac.uknih.gov |
| A2AAR | Weak activity dchas.orgabclonal.com | Low or no significant agonist activity dchas.orgabclonal.com | Limited interaction at this subtype dchas.orgabclonal.com |
| A2BAR | High affinity, High potency dchas.orgabclonal.comuniprot.orggenecards.org | Potent Agonist (Gs- and Gq-mediated signaling) genecards.org | Mediates increases in heart rate and vascular conductance, anti-fibrotic effects nih.govuniprot.orgdrugbank.com |
| A3AR | Little or no activity dchas.orgabclonal.comuniprot.org | Minimal or low affinity antagonist activity in some assays dchas.orgabclonal.com | Largely inactive at this subtype dchas.orgabclonal.comuniprot.org |
Adenosine A2B Receptor (A2BAR) Binding and Functional Characterization
Mechanism of Bitopic Receptor Engagement
VCP746 is characterized by its bitopic mechanism of receptor engagement, particularly at the A1AR . This involves simultaneous interaction with distinct binding sites on the receptor protein.
The design of VCP746 as a hybrid molecule, linking an orthosteric agonist moiety (adenosine) to an allosteric modulator pharmacophore, inherently supports the concept of bitopic binding . Experimental evidence further substantiates this mechanism. Cell-based interaction studies involving VCP746 and the A1AR antagonist DPCPX have shown results consistent with theoretical models of bitopic ligand-receptor interaction . These functional studies provide evidence that VCP746 engages the A1AR by associating with both the orthosteric binding site, typically occupied by adenosine, and a separate allosteric site .
Molecular dynamics simulations have also been employed to investigate the binding mode of VCP746 at the A1AR. These simulations suggest that VCP746 adopts a stable binding pose where the adenosine moiety is positioned within the orthosteric site. The allosteric portion of VCP746, the thiophene (B33073) derivative, is shown to interact with regions outside the orthosteric site, such as the extracellular loop 2 (ECL2) region. These computational findings support the experimental data and provide a structural basis for the bitopic engagement of VCP746 with the A1AR, highlighting the simultaneous occupation of both orthosteric and allosteric binding determinants and its potential role in conferring biased signaling.
Pharmacological Interaction Studies with Known Orthosteric and Allosteric Modulators
Pharmacological interaction studies have been conducted to elucidate the binding mode of VCP746 at the A₁AR. These studies compared the interaction of VCP746 with known orthosteric and allosteric ligands. For instance, cell-based interaction studies with the A₁AR orthosteric antagonist DPCPX were performed using functional assays, such as [³⁵S]GTPγS binding and ERK1/2 phosphorylation, to confirm that VCP746's mechanism involves concomitant association with both orthosteric and allosteric sites on the A₁AR pnas.orgnih.gov. The interaction profile of VCP746 with DPCPX was consistent with theoretical model predictions for a bitopic ligand-receptor interaction pnas.orgnih.gov.
Molecular simulations, such as supervised molecular dynamics (SuMD) simulations, have also been employed to study the binding of VCP746 and its allosteric component (VCP171) to the A₁AR. mdpi.comsemanticscholar.org. These simulations suggested that the adenosine moiety of VCP746 occupies the orthosteric site, which is crucial for stable binding mdpi.comsemanticscholar.org. VCP746 was observed to interact with various receptor side chains and the extracellular loop 2 (ECL2) backbone atoms mdpi.comsemanticscholar.org. The linker region of VCP746 was found to insert between specific residues in ECL2 mdpi.com. The allosteric moiety, VCP171, sampled multiple orientations but stabilized near ECL2 when the adenosine part was bound to the orthosteric site, with certain ECL2 residues forming a pocket for the allosteric component mdpi.com.
Characterization of Functional Selectivity and Biased Agonism
VCP746 has been characterized as a biased agonist at the A₁AR, displaying differential activation of intracellular signaling pathways compared to prototypical orthosteric A₁AR agonists pnas.orgpnas.orgmonash.edunih.govnih.govmdpi.com. This functional selectivity is thought to arise from the ability of VCP746 to stabilize unique conformations of the A₁AR pnas.orgpnas.org.
Studies have compared the signaling profiles of VCP746 with those of other adenosine receptor agonists, including the pan-agonist NECA, the prototypical A₁AR agonists R-PIA and CPA, and other investigational compounds like capadenoson (B1668272) and neladenoson (B10821588) frontiersin.orgnih.govbiologists.comnih.govresearchgate.net. These comparisons have revealed the specific pathways preferentially activated or spared by VCP746.
Differential Activation of Intracellular Signaling Pathways
Research on VCP746 has investigated its effects on several key intracellular signaling pathways downstream of adenosine receptors.
G Protein-Coupled Signaling (e.g., Inhibition of cAMP Accumulation)
The A₁AR is known to primarily couple to Gαᵢ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels mdpi.comnih.govwikipedia.org. VCP746 has demonstrated efficacy in inhibiting forskolin-stimulated cAMP accumulation, a canonical pathway linked to A₁AR-Gᵢ coupling pnas.orgpnas.orgnih.gov.
At the A₂BR, which is primarily coupled to Gαₛ proteins and increases cAMP, VCP746 acts as a potent agonist, stimulating cAMP accumulation with NECA-like activity nih.govfrontiersin.orgnih.gov. This indicates a lack of bias at the A₂BR compared to its biased profile at the A₁AR nih.govfrontiersin.orgnih.gov.
Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Phosphorylation
ERK1/2 phosphorylation is another signaling pathway downstream of adenosine receptors, which can be both G protein-dependent and -independent pnas.orgpnas.orgnih.gov. Studies have shown that VCP746 induces ERK1/2 phosphorylation pnas.orgpnas.orgnih.gov.
However, when comparing the signaling of VCP746 at the A₁AR across different pathways, it has been observed that VCP746 is biased away from ERK1/2 phosphorylation relative to prototypical orthosteric agonists pnas.orgpnas.orgnih.gov. Specifically, VCP746 showed a lower relative potency for stimulating ERK1/2 phosphorylation compared to its effect on inhibiting cAMP accumulation at the A₁AR pnas.orgpnas.orgnih.gov. Quantification of bias factors, using R-PIA as a reference, indicated that VCP746 had a significant preference for the cAMP pathway relative to ERK1/2 at the A₁AR pnas.orgpnas.org.
At the A₂BR, VCP746 was found to be a non-biased full agonist for ERK1/2 phosphorylation, similar to NECA frontiersin.orgnih.gov.
Intracellular Calcium Ion Mobilization
Intracellular calcium ion mobilization is another important signaling event downstream of certain GPCRs, including adenosine receptors, particularly via Gα<0xE2><0xBF><0xBD>/₁₁ coupling mdpi.comwikipedia.orgmdpi.com. Studies have indicated that VCP746 displays bias away from intracellular calcium mobilization, particularly at the A₁AR, compared to other pathways like the inhibition of cAMP accumulation frontiersin.orgresearchgate.netresearchgate.net. Growing evidence suggests that agonist-induced increases in calcium flux mediated by A₁ARs may be associated with adverse effects frontiersin.orgresearchgate.net. The biased profile of VCP746, signaling away from calcium mobilization, is therefore considered therapeutically favorable frontiersin.orgresearchgate.net.
At the A₂BR, VCP746 was a non-biased full agonist for calcium mobilization, similar to NECA frontiersin.orgnih.gov.
Akt (Protein Kinase B) Phosphorylation
Akt (Protein Kinase B) phosphorylation is a signaling pathway involved in various cellular processes, including cell survival and growth researchgate.netphysiology.org. VCP746 has been shown to stimulate Akt phosphorylation monash.edunih.govresearchgate.net.
Similar to ERK1/2 phosphorylation, studies comparing VCP746 to other agonists have assessed its effect on Akt phosphorylation. At the A₂BR, VCP746 was a non-biased full agonist for Akt1/2/3 phosphorylation, comparable to NECA frontiersin.orgnih.gov. While some studies note the involvement of Akt phosphorylation in adenosine receptor signaling and the effect of VCP746 on this pathway, the biased nature of VCP746 specifically with regard to Akt phosphorylation relative to other pathways at the A₁AR is less consistently highlighted as prominently as its bias away from calcium or towards cAMP monash.edunih.govresearchgate.netphysiology.orgphysiology.org. However, one source mentions that VCP746 exhibits significant bias away from calcium mobilization compared to ERK1/2 and Akt phosphorylation, relative to NECA monash.edu.
Quantitative Assessment of Signaling Bias Using Operational Models of Agonism
The quantitative assessment of signaling bias is crucial for understanding the complex pharmacology of compounds like VCP746. Operational models of agonism are employed for this purpose, allowing for the quantification of the degree of bias relative to a reference ligand.
Application of an operational model to experimental data has shown that VCP746 has an approximately 30-fold preference for the cAMP pathway relative to the ERK1/2 pathway when compared to the reference orthosteric agonist R-PIA at the A₁AR. Similar results were obtained when comparing signaling in the [³⁵S]GTPγS pathway with the ERK1/2 pathway.
Signaling bias is always relative and needs to be expressed by comparison with a reference ligand, as observations of bias can be system (cell background)-dependent and temporal. The operational model helps to account for system-dependent influences when quantifying bias.
Operational models can also provide estimates of effective signaling for each ligand, offering insights into both bias and efficacy.
Implications of Receptor Conformation Stabilization by VCP746
The ability of VCP746 to stabilize distinct receptor conformations is a key implication of its bitopic binding and biased agonism. Unlike classical models that assumed a single active receptor state, it is now understood that G protein-coupled receptors (GPCRs) can adopt multiple active conformational states, each potentially coupling to different downstream effectors.
Molecular simulations, such as supervised molecular dynamics (SuMD) simulations, have been used to study the binding of VCP746 to the A₁AR. These simulations suggest that the adenosine moiety of VCP746 occupies the orthosteric site and plays a particularly important role in binding, while the allosteric moiety interacts with an allosteric site, potentially involving the extracellular loop 2 (ECL2). This differential binding mode compared to the allosteric moiety alone suggests the allosteric site is involved in the observed bias.
The stabilization of specific receptor conformations by VCP746 promotes the interaction with particular transducers (e.g., G proteins or β-arrestin), leading to selective cellular signaling responses. This functional selectivity encoded through the ligand-receptor-effector complex is a hallmark of biased agonism.
The unique pharmacology of VCP746, stemming from its ability to stabilize specific A₁AR conformations and induce biased signaling, has been shown to be physiologically relevant. Studies in native A₁AR-expressing cells like cardiomyoblasts and cardiomyocytes demonstrated that VCP746 could protect against ischemic insult, while not affecting rat atrial heart rate, a common side effect of classical A₁AR agonists. This provides proof of concept that designing bitopic ligands as biased agonists can potentially yield on-target efficacy without concomitant on-target side effects.
The anti-hypertrophic effect of VCP746 in neonatal rat cardiac myocytes further supports the therapeutic potential linked to its specific receptor interactions and signaling profile.
| Compound Name | PubChem CID |
| VCP746 | Not readily available in search results. Further specific query needed. |
| Adenosine | 60961 |
| R-PIA | Not found in search results with CID. |
| CPA | Not found in search results with CID. |
| VCP900 | Not found in search results with CID. |
| VCP171 | Not found in search results with CID. |
| NECA | 448222 |
| Angiotensin II | 172198 |
| TGF-β1 | 56842206 |
| DPCPX | 1329 |
| [³H]DPCPX | 53319341 |
| BAY60-6583 | 11717831 |
| PSB-603 | 44185871 |
| SCH442416 | 10668061 |
| SLV320 | 9953065 |
| Neladenoson | Not found in search results with CID. |
| Capadenoson | Not found in search results with CID. |
| IL-1β | Not found in search results with CID. |
| TNF-α | Not found in search results with CID. |
VCP746 has also been identified as a potent agonist at the A₂B adenosine receptor (A₂BAR), stimulating both Gs- and Gq-mediated signal transduction pathways in heterologous expression systems.
Pharmacodynamics describes the molecular, physiological, and biochemical effects of a drug and its mechanism of action. At the receptor level, VCP746 exhibits a distinct pharmacodynamic profile due to its bitopic nature and the resulting biased agonism.
VCP746 acts as a biased agonist at the A₁AR, meaning it preferentially activates certain signaling pathways downstream of the receptor over others, compared to balanced agonists. This is in contrast to classical agonists that were thought to stabilize a single active receptor conformation leading to a global activation of downstream signals. The interaction of VCP746 with both orthosteric and allosteric sites is proposed to stabilize unique receptor conformations that favor specific transducer coupling.
At the A₁AR, VCP746 has been shown to be biased towards the cAMP pathway relative to the ERK1/2 phosphorylation pathway when compared to orthosteric agonists. This suggests that VCP746 can induce a different conformation of the A₁AR than prototypical ligands. Studies have also indicated that VCP746 is biased away from calcium mobilization relative to cAMP inhibition and ERK1/2 and Akt phosphorylation at the A₁R, a profile associated with avoiding certain side effects.
While VCP746 is a biased A₁R agonist, it acts as a potent and apparently unbiased agonist at the A₂BAR, stimulating Gs- and Gq-mediated signaling.
Quantitative Assessment of Signaling Bias Using Operational Models of Agonism
The quantitative assessment of signaling bias is crucial for understanding the complex pharmacology of compounds like VCP746. Operational models of agonism are employed for this purpose, allowing for the quantification of the degree of bias relative to a reference ligand.
Application of an operational model to experimental data has shown that VCP746 had an approximately 30-fold preference to cAMP relative to ERK1/2 when compared to the reference orthosteric agonist R-PIA at the A₁AR. Similar results were obtained comparing signaling in the [³⁵S]GTPγS with signaling in the ERK1/2 pathway.
Signaling bias is always relative and needs to be expressed by comparison with a reference ligand, as observations of bias can be system (cell background)-dependent and temporal. The operational model helps to account for system-dependent influences when quantifying bias.
Operational models can also provide estimates of effective signaling for each ligand, offering insights into both bias and efficacy.
Implications of Receptor Conformation Stabilization by VCP746
The ability of VCP746 to stabilize distinct receptor conformations is a key implication of its bitopic binding and biased agonism. Unlike classical models that assumed a single active receptor state, it is now understood that G protein-coupled receptors (GPCRs) can adopt multiple active conformational states, each potentially coupling to different downstream effectors.
Molecular simulations, such as supervised molecular dynamics (SuMD) simulations, have been used to study the binding of VCP746 to the A₁AR. These simulations suggest that the adenosine moiety of VCP746 occupies the orthosteric site and plays a particularly important role in binding, while the allosteric moiety interacts with an allosteric site, potentially involving the extracellular loop 2 (ECL2). This differential binding mode compared to the allosteric moiety alone suggests the allosteric site is involved in the observed bias.
The stabilization of specific receptor conformations by VCP746 promotes the interaction with particular transducers (e.g., G proteins or β-arrestin), leading to selective cellular signaling responses. This functional selectivity encoded through the ligand-receptor-effector complex is a hallmark of biased agonism.
The unique pharmacology of VCP746, stemming from its ability to stabilize specific A₁AR conformations and induce biased signaling, has been shown to be physiologically relevant. Studies in native A₁AR-expressing cells like cardiomyoblasts and cardiomyocytes demonstrated that VCP746 could protect against ischemic insult, while not affecting rat atrial heart rate, a common side effect of classical A₁AR agonists. This provides proof of concept that designing bitopic ligands as biased agonists can potentially yield on-target efficacy without concomitant on-target side effects.
Mechanistic Cellular and in Vitro Investigations of Vcp746 Effects
Modulation of Cellular Hypertrophy in Cardiomyocyte Models
Studies utilizing neonatal rat cardiac myocytes (NCM) have demonstrated the capacity of VCP746 to modulate cellular hypertrophy. This modulation involves the attenuation of hypertrophic responses induced by various stimuli and the regulation of key genes associated with the hypertrophic phenotype.
Attenuation of Pro-hypertrophic Stimuli (e.g., Interleukin-1β, Tumor Necrosis Factor-α, Angiotensin II)
In vitro investigations have shown that VCP746 significantly inhibits cardiac myocyte hypertrophy induced by several prominent pro-hypertrophic stimuli. These stimuli include inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), as well as the vasoactive peptide Angiotensin II (Ang II). unimib.itmdpi.comctdbase.orgresearchgate.netsemanticscholar.org Assessed through methods like 3H-leucine incorporation, a marker of protein synthesis and thus cell size increase, VCP746 demonstrated a potent anti-hypertrophic effect against stimulation by IL-1β (10 ng/mL), TNF-α (10 ng/mL), and Ang II (100 nM) in NCMs. unimib.itmdpi.com The inhibitory effect of VCP746 was observed at concentrations as low as 1 nM. unimib.itmdpi.com
Intervention in Fibrotic Signaling Pathways in Fibroblast Models
VCP746 has also been studied for its impact on fibrotic processes, primarily in cardiac fibroblast models. These studies reveal its ability to inhibit key aspects of fibrosis, including collagen synthesis and the action of profibrotic mediators, through specific intracellular signaling pathways.
Inhibition of Collagen Synthesis and Extracellular Matrix Remodeling
Fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, notably collagen, synthesized by activated fibroblasts. VCP746 has been shown to stimulate anti-fibrotic signaling in fibroblasts. In isolated neonatal rat cardiac fibroblasts (NCF), VCP746 potently inhibited collagen synthesis induced by both Transforming Growth Factor-β1 (TGF-β1) and Angiotensin II. This inhibitory effect on collagen synthesis was also observed in renal mesangial cells. Further research using [3H]proline incorporation, a marker for collagen formation, demonstrated that VCP746 decreased TGFβ- and Ang II-mediated collagen synthesis in NCFs. researchgate.net Additionally, VCP746 decreased the mRNA expression of Collagen I (Col I). The ability of VCP746 to reduce collagen synthesis contributes to its potential to intervene in adverse extracellular matrix remodeling.
Identification of Intracellular Signaling Nodes (e.g., Exchange Factor Directly Activated by cAMP (Epac), Phosphoinositol-3 Kinase (PI3K))
The anti-fibrotic signaling mediated by VCP746 in fibroblasts involves specific intracellular pathways, primarily linked to its activity at adenosine (B11128) receptors. VCP746 is characterized as a potent agonist of the adenosine A2B receptor (A2BAR), and its anti-fibrotic effects in NCF and RMC were selectively reversed by an A2BAR antagonist, highlighting the crucial role of this receptor subtype. Activation of the A2BAR leads to an increase in intracellular cyclic AMP (cAMP). This increase in cAMP can then activate downstream signaling molecules, including the Exchange Factor Directly Activated by cAMP (Epac) and Phosphoinositol-3 Kinase (PI3K). Research indicates that A2BAR-mediated cAMP accumulation in fibroblasts can reduce Ang II-stimulated collagen synthesis through an Epac- and PI3K-dependent pathway. Specifically, Epac can stimulate the activation of the PI3K-Akt pathway, which has been linked to a decrease in collagen deposition and inhibition of collagen synthesis. The A2BR/cAMP/Epac signaling pathway is considered a potential target for the prevention and inhibition of cardiac fibrosis induced by factors like Ang II. VCP746 acts as a non-biased full agonist at the A2BR, influencing pathways including inhibition of cAMP accumulation, calcium mobilization, ERK1/2, and Akt1/2/3 phosphorylation. researchgate.net PI3K/Akt signaling can be influenced by the activation of A2BR.
Cytoprotective Mechanisms in Cellular Ischemia/Hypoxia Models
Cellular models of ischemia and hypoxia are utilized to study the protective effects of compounds like VCP746 under conditions mimicking reduced blood flow and oxygen availability. VCP746 has demonstrated cytoprotective benefits in such in vitro settings. researchgate.netpnas.org
Preservation of Cell Viability in Cardiomyoblasts and Cardiomyocytes
Research has shown that VCP746 is effective in preserving the viability of cardiac cells subjected to simulated ischemia/hypoxia. In native A1AR-expressing rat H9c2 embryonic cardiomyoblasts, VCP746 prevented cell death under simulated ischemia (SI) conditions. pnas.orgpnas.org This protective effect was found to be mediated by the A1AR, as it was prevented by an A1AR orthosteric antagonist. pnas.orgpnas.org
Similar findings were observed in native A1AR-expressing rat neonatal ventricular cardiomyocytes (NCMs). pnas.orgpnas.org VCP746, at a concentration of 1 µM, effectively prevented NCM cell death induced by 3 hours of SI. pnas.orgpnas.org This cytoprotective effect in cardiomyocytes was also noted at a concentration of 1 µM. In cardiomyoblasts, protection against ischemia/hypoxia-induced death was observed at a concentration of 300 nM.
Compared to prototypical A1AR agonists like N6-cyclopentyladenosine (CPA), VCP746 demonstrated potent anti-hypertrophic effects in neonatal rat cardiac myocytes stimulated with factors such as IL-1β, TNF-α, or Ang II, as assessed by 3H-leucine incorporation. researchgate.net Treatment with VCP746 at concentrations as low as 1 nM suppressed the mRNA expression of hypertrophy biomarkers including ANP, β-MHC, and α-SKA. researchgate.net
The preservation of cell viability by VCP746 in these models is a key finding, suggesting its potential to protect heart muscle cells from damage under ischemic conditions. pnas.orgpnas.org
Here is a summary of the cell viability data in a table:
| Cell Type | Condition | VCP746 Concentration | Effect on Cell Viability | Reference |
| Rat H9c2 Embryonic Cardiomyoblasts | Simulated Ischemia (SI) | 300 nM | Prevented cell death | pnas.orgpnas.org |
| Rat Neonatal Ventricular Cardiomyocytes | Simulated Ischemia (SI) | 1 µM | Prevented cell death | pnas.orgpnas.org |
| Neonatal Rat Cardiac Myocytes | Stimulated Hypertrophy | ≥ 1 nM | Attenuated hypertrophy | researchgate.net |
Investigation of Downstream Effectors of Cellular Protection
The cytoprotective effects of VCP746 are linked to its interaction with adenosine receptors, particularly the A1AR and A2BAR. nih.govresearchgate.netnih.govbiologists.com VCP746 is characterized as a biased agonist at the A1AR, meaning it preferentially activates certain downstream signaling pathways over others when binding to this receptor. nih.govmonash.edupnas.orgpnas.orgnih.govresearchgate.netbiorxiv.org
At the A1AR, VCP746 has been shown to exhibit biased agonism away from calcium mobilization compared to the inhibition of cAMP accumulation. researchgate.netbiorxiv.org This bias profile is considered potentially beneficial as it may contribute to the cardioprotective effects without inducing undesirable A1AR-mediated side effects such as bradycardia. nih.govpnas.orgresearchgate.netbiorxiv.org Studies in CHO cells expressing the human A1AR revealed that VCP746 displayed a significant bias away from calcium mobilization relative to other pathways tested, including cAMP inhibition and ERK1/2 phosphorylation. researchgate.net This suggests that VCP746 can promote a unique conformation of the A1AR leading to differential signaling compared to prototypical agonists. pnas.orgpnas.org
The differential signaling profile of VCP746, particularly its bias at the A1AR, is considered a key aspect of its mechanism of action in providing cytoprotection while potentially avoiding adverse effects. nih.govpnas.orgresearchgate.netbiorxiv.org
Preclinical in Vivo Pharmacological Studies of Vcp746 Mechanistic and Systems Level Characterization
Analysis of Adenosine (B11128) Receptor Subtype-Mediated Cardiovascular Regulation in Rodent Models
The cardiovascular system is significantly modulated by adenosine through its four receptor subtypes: A1, A2A, A2B, and A3. VCP746's activity at A1AR and A2BAR contributes to its observed cardiovascular effects in preclinical settings.
A1AR Contributions to Cardiac Function and Systemic Hemodynamics
Activation of A1ARs typically leads to a decrease in heart rate and atrioventricular conduction. VCP746, as a biased A1AR agonist, has shown a separation of these effects. In isolated rat atria, VCP746 had minimal impact on beating rate compared to the pan-adenosine receptor agonist NECA. However, in conscious rats, VCP746 increased heart rate at higher concentrations, an effect not mediated by A1-receptors. This suggests that VCP746's biased agonism at the A1AR may allow for beneficial A1AR-mediated effects without the typical bradycardia associated with less biased A1AR agonists.
A2AR and A2BAR Contributions to Vascular Conductance
A2ARs and A2BARs are primarily involved in vasodilation. Studies in conscious rats demonstrated that VCP746 increased renal and mesenteric vascular conductance. These increases were not attributed to A1R activation. In vitro studies confirmed that VCP746 possesses potent agonist activity at both A2A and A2B receptors. Specifically, VCP746 is characterized as a potent unbiased agonist at the A2BR. Investigations in rat kidney preparations showed that VCP746 induced A2BR-mediated renal vasodilation. Conversely, VCP746 did not induce A2AR-mediated relaxation in the thoracic aorta of rats in vivo, which aligns with its relatively lower potency or lack of activity at the A2AR subtype in certain contexts.
Comparative Analysis of VCP746 Action with Canonical Adenosine Receptor Agonists
Comparisons between VCP746 and other adenosine receptor agonists, including NECA, Capadenoson (B1668272), and Neladenoson (B10821588), reveal distinct pharmacological profiles. Unlike NECA, which typically causes significant bradycardia and vasoconstriction in renal and mesenteric beds, VCP746 exhibited different effects, such as an increase in heart rate and increased renal and mesenteric vascular conductance in conscious rats. VCP746 was also found to be more potent in inhibiting neonatal rat cardiac myocyte hypertrophy than N6-cyclopentyladenosine (CPA), a prototypical A1AR agonist. The unique biased agonism at A1R and potent agonism at A2BR contribute to the differentiated cardiovascular effects observed with VCP746 compared to other agonists.
Preclinical Models of Organ Remodeling and Disease Progression (Focus on Molecular Pathophysiology)
VCP746 has been evaluated in preclinical models to understand its impact on organ remodeling processes, particularly cardiac hypertrophy and renal fibrosis.
Cardiac Remodeling Attenuation (e.g., Post-Myocardial Infarction Models)
Cardiac remodeling, a key contributor to heart failure progression, involves changes in myocardial structure and function. VCP746 has shown promise in attenuating cardiac myocyte hypertrophy, a component of this remodeling process. Studies using neonatal rat cardiac myocytes demonstrated that VCP746 significantly inhibited hypertrophy induced by stimuli such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Angiotensin II (Ang II). This anti-hypertrophic effect is believed to be mediated through A1AR activation. VCP746 also suppressed the mRNA expression of hypertrophy markers like Atrial Natriuretic Peptide (ANP), β-Myosin Heavy Chain (β-MHC), and α-Smooth Muscle Actin (α-SKA). These findings suggest that VCP746 has the potential to mitigate cardiac remodeling, particularly in the context of post-myocardial infarction injury, building upon its previously observed cytoprotective properties.
Inhibition of Neonatal Rat Cardiac Myocyte Hypertrophy by VCP746
| Hypertrophic Stimulus | Effect of VCP746 | Suggested Mechanism |
| IL-1β | Significant inhibition | A1AR-mediated |
| TNF-α | Significant inhibition | A1AR-mediated |
| Ang II | Significant inhibition | A1AR-mediated |
Renal Fibrosis and Function in Preclinical Models
Fibrosis in the kidneys contributes to impaired renal function and the progression of chronic kidney disease. VCP746 has been shown to activate anti-fibrotic signaling pathways in cell lines derived from both cardiac and renal tissues. In isolated neonatal rat cardiac fibroblasts and renal mesangial cells, VCP746 effectively inhibited collagen synthesis induced by Transforming Growth Factor-β1 (TGF-β1) and Angiotensin II. This anti-fibrotic effect in these cell types was specifically reversed by an A2BAR antagonist, indicating its dependence on A2BAR activation. While detailed in vivo preclinical models of renal fibrosis involving VCP746 were not extensively described in the search results, the observed A2BR-mediated renal vasodilation in rat kidneys suggests a potential influence on renal hemodynamics in vivo. Further in vivo studies are needed to fully characterize the effects of VCP746 on renal fibrosis and function in preclinical disease models.
Computational and Structural Biology Insights into Vcp746 Action
Homology Modeling and Molecular Docking Studies of VCP746-Receptor Interactions
Given the challenges in obtaining experimental structures for all receptor states and subtypes, homology modeling is often employed to generate three-dimensional models of target receptors when experimental structures are unavailable or in specific conformational states nih.govscispace.com. Molecular docking studies then utilize these models or available experimental structures to predict the preferred binding poses and affinities of ligands like VCP746 to the receptor binding sites nih.govfoliamedica.bg.
Docking calculations using an A1AR homology model suggested that the allosteric and linker regions of VCP746 explore the extracellular vestibule of the receptor nih.gov. The adenosine (B11128) portion of VCP746 occupies the orthosteric site, which appears to be the most stable binding pose mdpi.comsemanticscholar.org.
Molecular Dynamics (MD) Simulations to Elucidate Receptor Conformational Dynamics Upon VCP746 Binding
Molecular Dynamics (MD) simulations are powerful tools used to model the dynamic behavior of proteins and the processes of ligand binding and dissociation mdpi.comsemanticscholar.orgmdpi.com. These simulations can reveal important insights into the dynamic and functional mechanisms of receptors like ARs mdpi.comsemanticscholar.org.
Supervised MD (SuMD) simulations have been performed to capture the binding of the bitopic agonist VCP746 to the A1AR mdpi.comsemanticscholar.org. These simulations showed that VCP746 sampled the most stable binding pose when the adenosine moiety occupied the orthosteric site mdpi.comsemanticscholar.org. VCP746 was observed to interact with numerous receptor side chains and the backbone atoms of the extracellular loop 2 (ECL2) mdpi.comsemanticscholar.org. The linker of VCP746 was captured inserting between the E172ECL2 and M5.35 side chains in the simulations mdpi.com. The allosteric moiety, VCP171, sampled multiple orientations on ECL2 but stabilized near ECL2 once the adenosine moiety reached the orthosteric site mdpi.com. SuMD simulations also indicated that PAMs, like VCP171 (a component of VCP746), can bind to several receptor sites rather than a single allosteric pocket mdpi.com.
In Silico Prediction and Validation of Allosteric Binding Sites for VCP746
Identifying allosteric binding sites is a crucial step in the discovery of allosteric modulators and bitopic ligands nih.govresearchgate.net. Computational approaches for predicting allosteric sites include sequence-based methods, structure-based approaches, and methods based on conformational dynamics nih.gov.
For VCP746, the allosteric binding site engaged by the VCP171 moiety is suggested to be located near ECL2 researchgate.netmdpi.com. Computational findings, supported by mutation experiments and MD simulations, propose an allosteric site within ECL2 as being involved in the observed signaling bias of VCP746 at the A1AR mdpi.com. This region has been proposed to bind A1R PAMs based on computational and mutagenesis studies researchgate.net. An allosteric site (pocket 1) was suggested by mutation experiments and MD simulations, while another (pocket 2) was shown in the cryo-EM structure of the A1AR-Gi2 complex bound by the PAM MIPS521 mdpi.com.
Development and Refinement of Theoretical Models for Bitopic Ligand-Receptor Association and Signaling Bias
VCP746 was rationally designed as a bitopic ligand to engender biased signaling at the A1AR pnas.org. The interaction of VCP746 with the A1AR is consistent with a bitopic mode of receptor engagement, involving concomitant association with orthosteric and allosteric sites pnas.org. Theoretical models of bitopic ligand-receptor interaction were used to compare with cell-based interaction studies between VCP746 and an antagonist (DPCPX) to validate the bitopic binding mode pnas.org.
VCP746 displays biased agonism relative to prototypical A1AR ligands pnas.orgfrontiersin.orgnews-medical.net. Biased agonism means that a ligand can preferentially activate certain signaling pathways over others mediated by the same receptor news-medical.netbio-techne.com. Studies have shown that VCP746 exhibits bias away from calcium mobilization relative to other pathways, such as the cAMP pathway, at the A1AR researchgate.netfrontiersin.orgresearchgate.net. This bias profile is suggested to be predictive of a lack of adenosine-like side effects frontiersin.org. The biased agonism of VCP746 for pathway 2 (e.g., calcium mobilization) is observed as a reduced response relative to a reference agonist (NECA) and a reference pathway (e.g., cAMP inhibition) news-medical.netbio-techne.com.
Theoretical models for biased agonism suggest that different ligands can induce distinct receptor conformations, leading to differential coupling with downstream signaling proteins like G proteins or arrestins news-medical.netbio-techne.com. These models also consider the temporal stability of ligand-receptor interactions and the rate of GTP-GDP exchange by G proteins as factors influencing bias news-medical.netbio-techne.com. The development and study of ligands like VCP746 contribute to the refinement of these theoretical models by providing experimental data on how specific structural features and binding modes translate into biased signaling profiles pnas.orgfrontiersin.orgnews-medical.net.
Future Directions and Translational Perspectives for Vcp746 Research
Comprehensive Mapping of VCP746’s Signaling Efficacy Landscape
Comprehensive mapping of VCP746's signaling efficacy landscape is crucial for fully understanding its complex interactions with adenosine (B11128) receptors. Studies have already demonstrated that VCP746 displays biased agonism at the A₁AR, showing a preference for inhibiting cAMP accumulation over stimulating ERK1/2 phosphorylation. pnas.orgnews-medical.net One study found an approximately 30-fold preference for the cAMP pathway relative to ERK1/2 phosphorylation in CHO cells expressing the human A₁AR. pnas.org This bias profile is considered the largest degree of biased agonism identified at the A₁AR at the time of the study. pnas.org
Furthermore, VCP746 exhibits distinct signaling profiles at different adenosine receptor subtypes. While it acts as a biased agonist at the A₁AR, it behaves as a potent, non-biased full agonist at the A₂BR for pathways such as inhibition of cAMP accumulation, calcium mobilization, and ERK1/2 and Akt1/2/3 phosphorylation. nih.govfrontiersin.org It also shows weak activity at the A₂A receptor (A₂AR) and minimal activity at the A₃ receptor (A₃R). biologists.comfrontiersin.org
Future research should aim to map the full spectrum of VCP746-mediated signaling across all relevant downstream pathways for each adenosine receptor subtype it interacts with. This includes investigating coupling to various G protein subtypes (Gᵢ, Gₛ, Gq) and β-arrestin recruitment, as different ligands can induce distinct receptor conformations that bias signaling towards or away from subsets of pathways. mdpi.commdpi.com Understanding the temporal and system-dependent nature of VCP746's bias is also important, as observations of bias can vary depending on the cell background and timing of assessment. news-medical.netnih.gov Utilizing techniques like operational modeling can help quantify the transduction ratios and provide a more complete picture of its signaling profile. news-medical.net
Advanced Structural Studies of VCP746-Bound Adenosine Receptor Complexes (e.g., Cryo-EM, X-ray Crystallography)
Advanced structural studies using techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography are essential to elucidate the precise binding modes of VCP746 and the resulting conformational changes it induces in adenosine receptors. While numerous structures of adenosine receptors in various functional states are available, including A₁AR, A₂AR, and A₃R, experimental structures for the A₂BR have been lacking until recently. semanticscholar.orgnih.govnih.gov
VCP746 is designed as a bitopic ligand, intended to bind simultaneously to both the orthosteric and an allosteric site on the A₁AR. pnas.orgnih.gov Molecular docking calculations and supervised molecular dynamics (SuMD) simulations have been used to study the binding of VCP746 to the A₁AR. mdpi.comresearchgate.net These simulations suggest that VCP746 samples a stable binding pose where the adenosine moiety occupies the orthosteric site, and the linker and allosteric moiety interact with regions like extracellular loop 2 (ECL2). mdpi.comresearchgate.net The allosteric moiety has been observed to stabilize near ECL2, potentially inserting between specific residues. mdpi.com
Experimentally determined high-resolution structures of VCP746 bound to A₁AR and A₂BR, ideally in complex with downstream signaling proteins (like G proteins or β-arrestin), would provide invaluable insights. These structures could visually confirm the bitopic binding mode, reveal the specific interactions between VCP746 and receptor residues at both the orthosteric and allosteric sites, and capture the distinct receptor conformations stabilized by VCP746 that lead to biased signaling. mdpi.commdpi.com Comparing these structures to those of receptors bound to unbiased agonists or antagonists would highlight the structural determinants of VCP746's unique pharmacological profile. elifesciences.orgbiorxiv.org Such detailed structural information is critical for structure-based drug design efforts aimed at developing next-generation ligands.
Strategic Development of Next-Generation Bitopic Ligands Building on the VCP746 Scaffold
The VCP746 scaffold, a hybrid of an adenosine moiety and an allosteric modulator, serves as a valuable template for the strategic development of next-generation bitopic ligands targeting adenosine receptors. pnas.orgnih.govcsic.es The concept of bitopic ligands, simultaneously engaging orthosteric and allosteric sites, offers a promising approach to achieve enhanced selectivity and biased signaling compared to ligands targeting only the orthosteric site, which is often highly conserved among receptor subtypes. mdpi.com
Building on the VCP746 structure, future design efforts can focus on modifying the individual pharmacophores (adenosine and the allosteric modulator) and the linker connecting them. Structure-activity relationship (SAR) studies have already suggested that the allosteric pharmacophore group, specifically the 4-(trifluoromethyl)phenyl group in VCP746 derivatives, plays a role in ligand bias at the A₁AR. mdpi.com Further systematic modifications to this moiety and exploration of alternative allosteric modulators could yield compounds with altered or enhanced bias profiles at the A₁AR or even bias towards different pathways at the A₂BR.
Modifications to the linker region are also critical, as the linker's length, flexibility, and chemical composition can significantly influence the ligand's ability to simultaneously engage both binding sites and the specific receptor conformations it stabilizes. nih.gov Rational design guided by computational modeling and structural data (as discussed in Section 7.2) can inform the design of linkers that optimize the interaction between the orthosteric and allosteric components and the receptor. The goal is to develop novel bitopic ligands with finely tuned signaling bias profiles, potentially leading to improved therapeutic indices and reduced off-target effects.
Utilization of VCP746 as a Chemical Probe for Deeper Understanding of Adenosine Receptor Biology and Pathophysiology
VCP746, with its demonstrated biased agonism at the A₁AR and potent agonism at the A₂BR, serves as a valuable chemical probe to gain a deeper understanding of adenosine receptor biology and their roles in various pathophysiological conditions. nih.govnih.gov Its ability to selectively activate certain downstream pathways allows researchers to dissect the functional consequences of specific signaling cascades initiated by adenosine receptors.
For instance, VCP746's bias away from intracellular calcium mobilization at the A₁AR, while retaining cardioprotective signaling, suggests that A₁AR-mediated calcium flux might be linked to undesirable side effects like bradycardia. frontiersin.orgnih.govresearchgate.net By using VCP746 in experimental models, researchers can differentiate the effects mediated by the cAMP pathway from those mediated by calcium signaling or other pathways downstream of A₁AR activation. This can help clarify which specific signaling events are responsible for beneficial effects (e.g., cardioprotection, anti-hypertrophy) and which contribute to adverse effects. pnas.orgnih.gov
Similarly, VCP746's potent agonism at the A₂BR can be utilized to investigate the role of this receptor subtype in processes like cardiac fibrosis and renal vasodilation. nih.govbiologists.comfrontiersin.org Using VCP746 as a tool, researchers can explore the specific A₂BR-mediated pathways involved in these processes and their potential as therapeutic targets. Its distinct profile compared to other adenosine receptor agonists makes VCP746 a useful tool for dissecting the contributions of different adenosine receptor subtypes and signaling pathways in complex biological systems and disease models.
Conceptual Impact of VCP746 Research on General GPCR Drug Discovery and Biased Agonism Paradigms
The research surrounding VCP746 has significant conceptual impact on the broader field of GPCR drug discovery and the evolving paradigms of biased agonism. VCP746 serves as a compelling proof-of-concept that rationally designed bitopic ligands can achieve therapeutically favorable biased signaling profiles, separating desired on-target efficacy from undesirable on-target side effects. pnas.orgnih.govmdpi.com This is particularly relevant for GPCRs where conventional orthosteric ligands activate multiple signaling pathways leading to a mix of beneficial and adverse effects. pnas.orgbiorxiv.org
The success in designing VCP746 and characterizing its bias at adenosine receptors reinforces the potential of targeting allosteric sites, either alone or in combination with orthosteric sites through bitopic ligands, to achieve functional selectivity. mdpi.com It highlights that GPCRs are not simply binary switches between active and inactive states but can adopt an ensemble of conformations, each potentially coupling to different downstream effectors. mdpi.commdpi.comub.edu
The studies with VCP746 contribute to the growing understanding that biased agonism is a relative phenomenon, dependent on the reference ligand and the specific signaling pathways being compared. news-medical.net This underscores the need for comprehensive signaling profiling and robust methods for quantifying bias in drug discovery efforts. news-medical.netresearchgate.net The VCP746 research exemplifies how exploring the "signaling efficacy landscape" of ligands can lead to the identification of compounds with improved therapeutic potential. news-medical.net
Q & A
Q. What is the primary pharmacological target of VCP746, and how does its biased agonism differ from traditional A1AR agonists?
VCP746 is a hybrid biased agonist targeting the adenosine A1 receptor (A1AR), combining an adenosine pharmacophore with a positive allosteric modulator. Unlike conventional A1AR agonists (e.g., R-PIA), VCP746 selectively activates Gαi-mediated cAMP inhibition over non-canonical pathways like ERK1/2 phosphorylation. This bias minimizes adverse effects (e.g., bradycardia) while retaining cardioprotective efficacy . Methodologically, its bias is quantified using the log(τ/KA) coefficient, comparing pathway-specific efficacy (e.g., 33.9-fold bias toward cAMP inhibition vs. ERK1/2 phosphorylation) .
Q. What experimental models are used to assess VCP746’s cardioprotective effects without inducing bradycardia?
Key models include:
- In vitro : Cultured neonatal rat cardiomyocytes for hypertrophy reduction and ischemia protection .
- Ex vivo : Isolated atrial preparations to evaluate heart rate effects .
- In vivo : Rodent models of cardiac injury, where VCP746 preserves myocardial function without altering heart rate . These models prioritize translational relevance by separating therapeutic effects from hemodynamic side effects .
Q. Which signaling pathways are primarily modulated by VCP746, and how are these pathways quantified in vitro?
VCP746 predominantly activates Gαi-mediated cAMP inhibition and shows minimal engagement of β-arrestin-dependent pathways (e.g., ERK1/2, Akt). Assays include:
- cAMP accumulation : Measured via forskolin-stimulated HEK293 or cardiomyocyte assays.
- ERK1/2 phosphorylation : Quantified using Western blot or ELISA.
- Calcium mobilization : Assessed via fluorometric assays in engineered cell lines. Pathway bias is calculated using normalized log(τ/KA) values, with VCP746 exhibiting a 33.9-fold bias for cAMP inhibition over ERK1/2 phosphorylation compared to adenosine (1.5-fold) .
Advanced Research Questions
Q. How does structural modification of VCP746’s hybrid design alter its signaling bias?
Systematic modifications to its three domains—adenosine pharmacophore, linker, and allosteric thieno[2,3-d]pyrimidine moiety—reveal critical structure-function relationships:
- Linker elongation (e.g., adding a methylene group) enhances cAMP bias (Compound 139 vs. VCP746) .
- Removal of substituents (e.g., 4-(trifluoromethyl)phenyl group) abolishes bias (Compound 140), while complete removal reverses bias (Compound 141) . These findings suggest the allosteric moiety fine-tunes receptor conformational states, favoring Gαi coupling over β-arrestin recruitment.
Q. How do molecular dynamics (MD) simulations explain VCP746’s stability and pathway selectivity?
Energy profiling and MD studies show VCP746 stabilizes A1AR in a conformation favoring Gαi coupling. Interaction maps highlight hydrogen bonds with residues in transmembrane helices (e.g., His251, Asn254) and hydrophobic contacts in extracellular loop 2 (ECL2). Compared to non-biased agonists (e.g., VCP171), VCP746 exhibits lower interaction energy variability, correlating with reduced ERK1/2 activation .
Q. How can researchers reconcile contradictory reports about VCP746’s receptor specificity (A1AR vs. A2BAR)?
Discrepancies may arise from assay conditions (e.g., species-specific receptor isoforms) or off-target effects at high concentrations. Prioritize studies using:
- Knockout models : A1AR−/− vs. A2BAR−/− cells to confirm target engagement.
- Radioligand binding assays : Measure affinity (Ki) for adenosine receptor subtypes. Current evidence strongly supports A1AR as the primary target, with cardioprotection demonstrated in A1AR-specific models .
Methodological Considerations
- Bias quantification : Use the Black-Leff operational model to calculate log(τ/KA) and normalize to reference agonists (e.g., R-PIA) .
- Structural analysis : Combine X-ray crystallography (if available) with mutagenesis to validate key binding residues .
- In vivo translation : Validate in vitro bias using integrated parameters (e.g., echocardiography for hypertrophy vs. telemetry for heart rate) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
